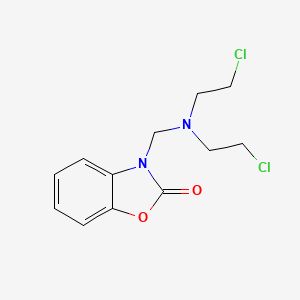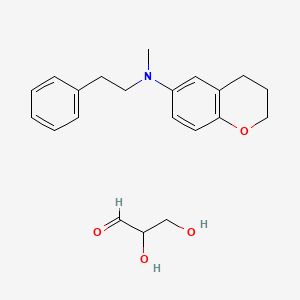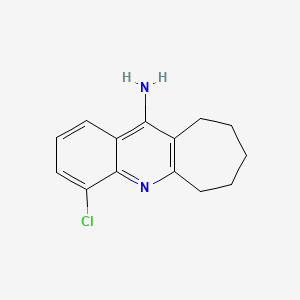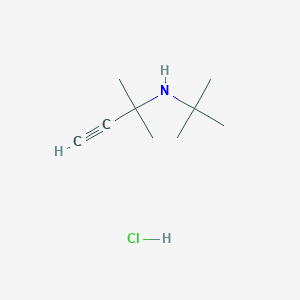
3-tert-Butylamino-3-methyl-1-butyne hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-Butylamino-3-methyl-1-butyne hydrochloride is an organic compound with a unique structure that includes a tert-butylamino group and a methyl group attached to a butyne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylamino-3-methyl-1-butyne hydrochloride typically involves the reaction of 3-methyl-1-butyne with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable method compared to traditional batch processes .
化学反应分析
Types of Reactions
3-tert-Butylamino-3-methyl-1-butyne hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives.
科学研究应用
3-tert-Butylamino-3-methyl-1-butyne hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-tert-Butylamino-3-methyl-1-butyne hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-1-butyne: A similar compound with a slightly different structure, used in similar applications.
1-Butyne, 3-methyl: Another related compound with different reactivity and applications.
Uniqueness
3-tert-Butylamino-3-methyl-1-butyne hydrochloride is unique due to the presence of both a tert-butylamino group and a methyl group on the butyne backbone. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.
属性
CAS 编号 |
1189-80-6 |
|---|---|
分子式 |
C9H18ClN |
分子量 |
175.70 g/mol |
IUPAC 名称 |
N-tert-butyl-2-methylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-7-9(5,6)10-8(2,3)4;/h1,10H,2-6H3;1H |
InChI 键 |
IVMFGZOVVOHYPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(C)(C)C#C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


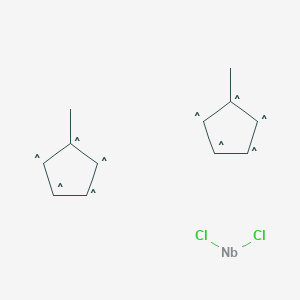
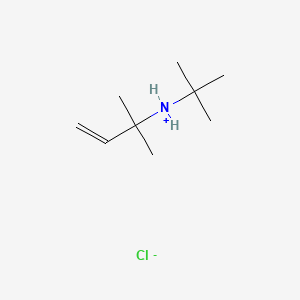
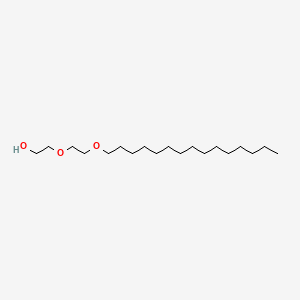

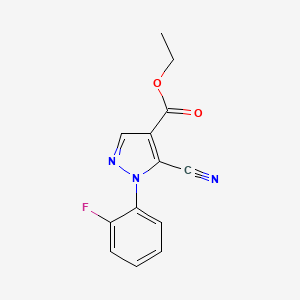

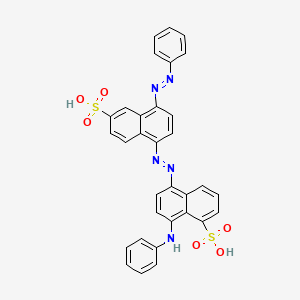
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
